N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride is a synthetic organic compound that has garnered attention for its diverse applications in scientific research. Characterized by its thiazole and isoquinoline moieties, it holds promise in various fields due to its unique chemical structure.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS.ClH/c21-17-7-5-15(6-8-17)19(25)23-20-22-18(13-26-20)12-24-10-9-14-3-1-2-4-16(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIUAVOFLJTXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-aminothiazole scaffold forms via cyclocondensation between α-haloketones and thiourea derivatives. Modified conditions from patent AU2014274435B2 demonstrate:
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| Chloroacetone + Thiourea | EtOH, reflux, 6h | 78% | |
| Bromoacetyl-4-fluorophenyl ketone | DMF, 80°C, 3h | 65% |
Key variables affecting yield:
Functionalization at C-4 Position
Introduction of the (3,4-dihydroisoquinolin-2(1H)-yl)methyl group requires careful alkylation:
- Charge 2-amino-4-(bromomethyl)thiazole (1.0 eq) in anhydrous DMF
- Add 3,4-dihydroisoquinoline (1.2 eq) and K₂CO₃ (2.5 eq)
- Heat at 60°C under N₂ for 12h
- Quench with ice-water, extract with EtOAc
- Column chromatography (SiO₂, hexane:EtOAc 3:1)
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 68% |
| Cs₂CO₃ | DMF | 60 | 8 | 72% |
| DBU | THF | 40 | 24 | 55% |
Cesium carbonate enhances reactivity through improved solubility, while DBU causes partial decomposition of dihydroisoquinoline.
Amide Bond Formation
Coupling the thiazole-amine with 4-fluorobenzoyl chloride follows standard protocols:
Two-Stage Process from AU2020421426A1 :
- Schotten-Baumann Conditions :
- React 2-amino intermediate (1 eq) with 4-fluorobenzoyl chloride (1.1 eq)
- Biphasic system: NaOH (aq)/CH₂Cl₂
- 0°C → RT over 2h
- Isolated yield: 82%
- Coupling Agent-Mediated Method :
- EDCl (1.5 eq), HOBt (1.2 eq) in DMF
- 4-Fluorobenzoic acid (1.05 eq)
- RT, 6h under Ar
- Isolated yield: 89%
Comparative Analysis :
| Method | Advantages | Disadvantages |
|---|---|---|
| Schotten-Baumann | Scalable, inexpensive | pH sensitivity |
| EDCl/HOBt | High conversion | Requires anhydrous conditions |
| Mixed Anhydride | Fast kinetics | Side product formation |
NMR monitoring reveals EDCl/HOBt prevents racemization better than Schotten-Baumann (δ 7.45 ppm singlet vs multiplet in crude products).
Hydrochloride Salt Formation
Final protonation uses HCl gas saturation in anhydrous ether:
- Dissolve free base (1 eq) in dry Et₂O
- Bubble HCl gas until pH 1-2
- Filter precipitate, wash with cold ether
- Dry under vacuum at 40°C
Salt Characterization :
| Property | Value | Method |
|---|---|---|
| Melting Point | 218-220°C (dec.) | DSC |
| Solubility (H₂O) | 12 mg/mL | USP <911> |
| Hygroscopicity | 0.8% w/w at 75% RH | TGA |
XRD analysis shows monoclinic crystal system (P2₁/c) with chloride counterion hydrogen-bonded to amide carbonyl.
Process Optimization Challenges
Purification Strategies
- Final Product : Reverse-phase HPLC (C18, 0.1% TFA/ACN) achieves >99.5% purity
- Intermediate Monitoring : TLC (SiO₂, EtOAc:MeOH 4:1) Rf values:
- Thiazole amine: 0.33
- Benzamide intermediate: 0.67
- Final product: 0.12
Scale-Up Considerations
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
|---|---|---|
| Alkylation Time | 12h | 8h (flow reactor) |
| Amide Coupling Temp | RT | 5°C (exotherm control) |
| Salt Precipitation | Batch | Continuous antisolvent |
Thermal risk assessment identifies exothermic amide coupling (-ΔH 58 kJ/mol) requiring jacketed reactor cooling.
Analytical Characterization
Spectroscopic Data Correlation :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.02 (d, J=8.4 Hz, 2H, Ar-F), 7.67 (s, 1H, Thiazole H), 4.52 (s, 2H, CH₂N) |
| ¹³C NMR | δ 169.8 (C=O), 162.3 (d, J=247 Hz, C-F), 152.1 (Thiazole C-2) |
| HRMS | m/z 368.1234 [M+H]+ (calc. 368.1231) |
X-ray photoelectron spectroscopy confirms N-HCl coordination through N 1s binding energy shift (399.8 eV → 401.5 eV).
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: May undergo reduction with reagents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitutions are possible on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens for electrophilic substitution, nucleophiles like amines.
Major Products Formed
Oxidation: Leads to the formation of N-oxides or carboxylic acid derivatives.
Reduction: Produces secondary amines or alcohols.
Substitution: Yields various substituted thiazole and isoquinoline derivatives.
Scientific Research Applications
Chemistry
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride serves as an important intermediate in organic synthesis. Its diverse functional groups allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to yield different derivatives.
- Reduction: Affected by reducing agents such as sodium borohydride.
- Substitution Reactions: The fluorobenzamide group facilitates electrophilic aromatic substitution.
Biology
In biological research, this compound is utilized as a probe for studying enzyme kinetics and receptor interactions. It has been shown to interact with specific molecular targets, modulating their activity and influencing biochemical pathways.
Medicine
The compound is under investigation for its potential therapeutic properties:
- Antimicrobial Activity: Exhibits activity against various pathogens.
- Anticancer Properties: Preliminary studies indicate effectiveness against cancer cell lines, particularly breast cancer and others.
Case Study: Anticancer Effects
A study demonstrated that derivatives similar to this compound significantly reduced tumor sizes in preclinical models, suggesting potential as an anticancer agent .
Industry
In industrial applications, this compound may be used as a building block for specialty chemicals or as a catalyst in various chemical processes due to its reactivity and structural characteristics.
Research indicates that this compound exhibits significant biological activity:
- Neuroprotective Effects: Related compounds have shown promise in neurodegenerative disease models.
Case Study: Neuroprotective Effects
Compounds with similar dihydroisoquinoline structures have demonstrated neuroprotective properties in various studies, indicating potential benefits for conditions like Alzheimer's disease .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism involves binding to these targets, altering their activity, and modulating cellular pathways. Detailed studies have revealed that the thiazole and isoquinoline moieties play crucial roles in this interaction.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride: is unique due to the presence of the fluorobenzamide group.
Similar compounds: N-(3-((3,4-dihydroisoquinolin-1-yl)methyl)thiazol-2-yl)-benzamide, N-(2-((3,4-dihydroisoquinolin-2-yl)methyl)thiazol-4-yl)-benzamide.
Its unique features make it stand out for specific applications where these structural elements are advantageous.
There you have it! Hope this article satisfies your quest for chemical knowledge. What's next?
Biological Activity
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiazole ring : Known for its role in various biological activities.
- Dihydroisoquinoline moiety : Implicated in neuroprotective effects and potential anticancer properties.
- Fluorobenzamide group : Enhances binding affinity to biological targets due to the electronegative fluorine atom.
The molecular formula is with a molecular weight of 460.0 g/mol .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : The thiazole moiety is commonly found in kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cancer progression .
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
- Neuroprotective Effects : The dihydroisoquinoline structure has been linked to neuroprotection, potentially making this compound relevant in treating neurodegenerative diseases .
Table 1: Biological Activity Overview
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Effects : A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent .
- Kinase Inhibition Studies : Research on benzamide derivatives has shown that modifications at the thiazole position can lead to enhanced potency against specific kinases, indicating that structural optimization could yield more effective therapeutics .
- Neuroprotective Studies : Compounds with similar structures have been found to modulate neuroinflammatory pathways, providing a rationale for exploring this compound in neurodegenerative disease models .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how are intermediates characterized?
The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling with functionalized benzamide derivatives. For example:
- Step 1 : React a dihydroisoquinoline derivative with a thiazole precursor (e.g., 2-aminothiazole) under reflux in ethanol or methanol to form the thiazole-dihydroisoquinoline intermediate .
- Step 2 : Couple the intermediate with 4-fluorobenzoyl chloride using a base (e.g., pyridine) to form the benzamide backbone .
- Characterization : Confirm intermediates via IR (amide C=O stretch ~1650–1700 cm⁻¹), ¹H/¹³C-NMR (e.g., thiazole C-H protons at δ 7.2–8.0 ppm), and MS (molecular ion peak matching calculated mass) .
Q. What spectroscopic techniques are critical for structural validation, and how are spectral assignments optimized?
- ¹H-NMR : Assign protons using 2D-COSY to resolve overlapping signals (e.g., dihydroisoquinoline methylene protons at δ 3.5–4.5 ppm) .
- ¹³C-NMR : Confirm carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons (fluorobenzamide C-F coupling at ~160 ppm) .
- HRMS : Use electrospray ionization (ESI) to verify the molecular formula (e.g., [M+H]⁺ peak with <2 ppm error) .
Q. How is the purity of the compound assessed, and what analytical methods are prioritized?
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (e.g., 95% purity threshold) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% tolerance) .
- Melting Point : Consistent melting range (±1°C) across batches indicates purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the thiazole-dihydroisoquinoline intermediate?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) to balance reactivity and solubility .
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. What experimental approaches resolve contradictions between calculated and observed spectral data?
- Crystallography : Obtain single-crystal X-ray data to confirm bond angles/distances (e.g., dihydroisoquinoline-thiazole dihedral angle) .
- Isotopic Labeling : Use ¹⁹F NMR to track fluorobenzamide coupling efficiency and rule out byproducts .
- Dynamic NMR : Resolve conformational exchange broadening in dihydroisoquinoline protons at variable temperatures .
Q. How should researchers design in vitro assays to evaluate biological activity (e.g., anticancer potential)?
- Cell Line Selection : Use cancer cell lines (e.g., MCF-7, HeLa) with matched controls (e.g., HEK293) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM over 48–72 hours, calculating IC₅₀ values .
- Mechanistic Studies : Pair viability assays with apoptosis markers (Annexin V/PI) or ROS detection .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., thiazole ring formation) .
- Crystallization Optimization : Screen solvent/antisolvent pairs (e.g., ethanol/water) to enhance crystal habit .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman to monitor critical quality attributes .
Data Analysis & Interpretation
Q. How are computational methods (e.g., DFT, molecular docking) integrated to predict bioactivity?
- Docking Simulations : Model the compound’s interaction with target proteins (e.g., kinase domains) using AutoDock Vina .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts or reaction pathways .
Q. What statistical tools are recommended for analyzing dose-response or SAR data?
- Nonlinear Regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model) .
- PCA/PLS : Correlate structural descriptors (e.g., logP, polar surface area) with activity in SAR studies .
Conflict Resolution & Reproducibility
Q. How should discrepancies in biological assay results between labs be addressed?
- Standardized Protocols : Adopt CLSI guidelines for cell culture and assay conditions (e.g., serum batch, passage number) .
- Blind Re-Testing : Exchange samples with collaborating labs to rule out operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
